molecular formula C22H23N3O3 B2602399 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-60-6

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2602399
CAS RN: 852368-60-6
M. Wt: 377.444
InChI Key: YEBPPEVIZALOPD-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione, also known as MMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPE is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research.

Scientific Research Applications

  • HIV-1 Inhibition : One derivative, 4-Fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, has shown potent inhibitory effects on HIV-1 attachment by interfering with the interaction between viral gp120 and the host cell receptor CD4 (Tao Wang et al., 2009).

  • Alpha 1 Adrenoceptor Ligands : Certain derivatives with a (phenylpiperazinyl)alkyl side chain were found to be potent alpha 1 adrenoceptor ligands. Specifically, 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione demonstrated high affinity for alpha 1 adrenoceptors (F. Russo et al., 1991).

  • Fluorescent Ligands for Serotonin Receptors : A series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized, displaying high to moderate 5-HT(1A) receptor affinity and good fluorescence properties. These derivatives could be useful in visualizing 5-HT(1A) receptors (E. Lacivita et al., 2009).

  • Anticonvulsant Properties : N-[(4-arylpiperazin-1-yl)-methyl] derivatives of certain compounds demonstrated potent anticonvulsant activity in various tests, highlighting the potential application of these derivatives in the treatment of convulsive disorders (J. Obniska and A. Zagórska, 2003).

  • Antioxidant Activity : A compound designed as a potential dopamine D2 receptor agonist with antioxidant activity was synthesized from a derivative, exhibiting potent antioxidant properties. This could have implications for treatments of neurodegenerative diseases like Parkinson’s disease (A. Kaczor et al., 2021).

  • Anticancer Activity : Various derivatives were evaluated for anticancer activity, with some showing good efficacy against breast, lung, colon, ovary, and liver cancer cell lines, indicating potential applications in cancer therapy (Sandeep Kumar et al., 2013).

  • Antimicrobial Activities : Certain derivatives synthesized from norfloxacin demonstrated excellent antimicrobial activities, suggesting potential uses in combating bacterial infections (Meltem Menteşe et al., 2013).

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-20(16-7-3-4-8-17(16)23-15)21(26)22(27)25-13-11-24(12-14-25)18-9-5-6-10-19(18)28-2/h3-10,23H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBPPEVIZALOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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